(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
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Overview
Description
(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is a complex organic compound featuring a unique bicyclic structure This compound is notable for its three chiral centers, which contribute to its stereochemical complexity and potential biological activity
Scientific Research Applications
(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and stereochemistry in biological systems.
Industry: Its use in industrial applications is less documented but could include roles in the synthesis of fine chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one typically involves multiple steps to ensure the correct stereochemistry is achieved. One common method involves the use of enzyme-catalyzed resolution, asymmetric metal catalysis, and chiral-substrate-induced reactions . For instance, starting from 2,3-dihydrofuran, intermediates can be formed through radical cyclization catalyzed by cobaloxime, followed by hydrolysis of racemic ester catalyzed by lipase .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they would likely involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and high yield. Continuous flow synthesis has been explored to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Mechanism of Action
The mechanism of action of (3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol: This compound is structurally similar and is used as a key intermediate in the synthesis of HIV protease inhibitors.
(3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one: Another related compound used in stereoselective synthesis.
Uniqueness
(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one is unique due to its specific stereochemistry and the presence of three chiral centers. This makes it particularly interesting for studies in stereochemistry and its potential biological activities.
Properties
IUPAC Name |
(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-6-4-2-1-3-5(4)10-7(6)9/h1,3-6,8H,2H2/t4-,5+,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTRXPYWDQSASJ-NGJCXOISSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(C(=O)O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](C(=O)O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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